molecular formula C26H38O12 B1164225 Jasminin CAS No. 30164-93-3

Jasminin

Cat. No.: B1164225
CAS No.: 30164-93-3
M. Wt: 542.6 g/mol
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Jasminin, a bioactive component found in the Chinese herbal medicine beverage “Jasmine Tea”, primarily targets the endogenous Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction.

Mode of Action

this compound interacts with its target, TNF-α, by inducing its expression . This interaction results in an increase in the level of endogenous TNF-α, which is first analyzed by an enzyme-linked immunosorbent assay (ELISA) from the cell culture supernatant of RAW264.7 cells .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The potential activation of the PI3K–Akt pathway, three main mitogen-activated protein kinases (MAPKs), and nuclear factor (NF)–κB signaling pathways that induce TNF-α production were also investigated . These pathways play crucial roles in cellular processes such as cell growth, proliferation, differentiation, and survival.

Result of Action

The molecular and cellular effects of this compound’s action are significant. It induces TNF-α protein expression in RAW264.7 cells without additional stimuli, 10-fold more than the control . The supernatants, containing this compound-induced-TNF-α, showed antiviral activity against herpes simplex virus 1 (HSV-1) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, it is known that factors such as soil quality, climate, and farming practices can impact the growth of Jasmine plants and the concentration of bioactive compounds like this compound

Biochemical Analysis

Biochemical Properties

Jasminin plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been found to interact with enzymes such as superoxide dismutase and catalase, enhancing their activity and thereby contributing to its antioxidant properties . Additionally, this compound interacts with proteins involved in inflammatory pathways, such as nuclear factor kappa B, inhibiting their activity and reducing inflammation . These interactions highlight the potential of this compound as a therapeutic agent in oxidative stress and inflammatory conditions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In immune cells, this compound has been shown to modulate cell signaling pathways, leading to reduced production of pro-inflammatory cytokines . In cancer cells, this compound induces apoptosis and inhibits cell proliferation by affecting gene expression and cellular metabolism . Furthermore, this compound influences cell signaling pathways such as the mitogen-activated protein kinase pathway, which plays a crucial role in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as transcription factors and enzymes, modulating their activity . For instance, this compound inhibits the activity of nuclear factor kappa B, a transcription factor involved in the expression of pro-inflammatory genes . Additionally, this compound activates antioxidant enzymes like superoxide dismutase and catalase, enhancing their ability to neutralize reactive oxygen species . These molecular interactions contribute to the overall therapeutic effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, maintaining its bioactivity for extended periods . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and reduced efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant and anti-inflammatory activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage range is required to achieve therapeutic benefits without causing adverse effects . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to exert its effects. It has been found to modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase . Additionally, this compound influences metabolic flux by affecting the levels of key metabolites, such as reactive oxygen species and inflammatory mediators . These interactions contribute to the overall metabolic effects of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It has been found to interact with transporters involved in the uptake and efflux of bioactive compounds, facilitating its distribution to target tissues . Additionally, this compound can bind to specific proteins, such as albumin, which aids in its transport and prolongs its circulation time . These interactions play a crucial role in the bioavailability and efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to these compartments . The subcellular localization of this compound allows it to interact with key biomolecules and exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The extraction of jasminin from jasmine plants typically involves a two-step method. Initially, hexane is used to extract “jasmine concrete,” a solid, waxy product composed of oil and wax, from the blossoms. The hexane is then recovered for further extraction cycles . The concrete is either commercialized as is or converted into “jasmine absolute” by washing it multiple times with ethanol at negative temperatures. This process allows the soluble fraction to dissolve into the ethanol while the wax is removed by filtration. The ethanol-absolute solution is then distilled to separate the two components .

Industrial Production Methods

In industrial settings, the extraction of this compound can also be performed using supercritical carbon dioxide extraction, which is considered a more efficient and environmentally friendly method. This process is conducted after the initial hexane extraction, replacing the ethanol step .

Chemical Reactions Analysis

Types of Reactions

Jasminin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its bioactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound with different functional groups.

Scientific Research Applications

Jasminin has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

Uniqueness of Jasminin

This compound is unique due to its specific ability to induce endogenous TNF-α production, which is not commonly observed in other flavonoids. This property makes it particularly valuable in antiviral research and therapeutic applications .

Properties

IUPAC Name

8-ethylidene-15-(1-hydroxypropan-2-yl)-17-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-ene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O12/c1-4-13-15-6-20(29)34-9-16-12(3)18(5-14(16)11(2)7-27)36-24(33)17(15)10-35-25(13)38-26-23(32)22(31)21(30)19(8-28)37-26/h4,10-12,14-16,18-19,21-23,25-28,30-32H,5-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVMCZSNPIHCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC(=O)OCC3C(C(CC3C(C)CO)OC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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